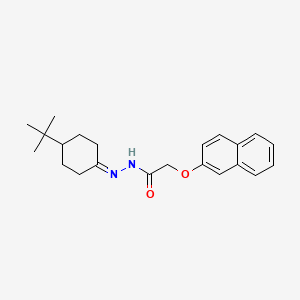![molecular formula C26H25N5O4S B11990325 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990325.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates to form the triazole ring.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Condensation Reaction: The final step involves the condensation of the sulfanyl-triazole intermediate with an aldehyde or ketone to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in various reduced derivatives.
Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, alcohols.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its triazole and sulfanyl groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Anticancer Activity: Shows promise in inhibiting the growth of cancer cells in vitro.
Anti-inflammatory: Potential anti-inflammatory properties are being explored.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.
Cellular Pathways: Interferes with cellular signaling pathways, leading to apoptosis in cancer cells.
Antimicrobial Action: Disrupts the cell membrane of microbes, leading to cell death.
類似化合物との比較
Similar Compounds
- **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxyphenyl)methylidene]acetohydrazide
- **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
Structural Features: The presence of both methoxy and sulfanyl groups in the same molecule provides unique reactivity and biological activity.
Biological Activity: Exhibits a broader spectrum of biological activities compared to similar compounds, making it a versatile candidate for various applications.
特性
分子式 |
C26H25N5O4S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O4S/c1-33-21-11-7-8-18(14-21)16-27-28-24(32)17-36-26-30-29-25(31(26)20-9-5-4-6-10-20)19-12-13-22(34-2)23(15-19)35-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChIキー |
GKTSZNWDHJRQRI-JVWAILMASA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)



![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)
![2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990291.png)
![{(3aR,4R,6R,6aR)-6-[6-(dibenzoylamino)-9H-purin-9-yl]-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl}methyl benzoate](/img/structure/B11990294.png)
![2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile](/img/structure/B11990299.png)
![9-Bromo-2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990310.png)
![[9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11990318.png)
![9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990324.png)
